Dehydrodicatechin A Dehydrodicatechin A
Brand Name: Vulcanchem
CAS No.: 36048-23-4
VCID: VC16695061
InChI: InChI=1S/C30H24O12/c31-12-4-17(33)13-7-23-28(39-21(13)5-12)29-10-30(38,42-23)24(37)8-15(29)25-22(41-29)9-18(34)14-6-20(36)26(40-27(14)25)11-1-2-16(32)19(35)3-11/h1-5,8-9,20,23,26,28,31-36,38H,6-7,10H2/t20-,23-,26+,28-,29?,30-/m0/s1
SMILES:
Molecular Formula: C30H24O12
Molecular Weight: 576.5 g/mol

Dehydrodicatechin A

CAS No.: 36048-23-4

Cat. No.: VC16695061

Molecular Formula: C30H24O12

Molecular Weight: 576.5 g/mol

* For research use only. Not for human or veterinary use.

Dehydrodicatechin A - 36048-23-4

Specification

CAS No. 36048-23-4
Molecular Formula C30H24O12
Molecular Weight 576.5 g/mol
IUPAC Name (8S,9R,16S,18S,27S)-9-(3,4-dihydroxyphenyl)-5,8,16,21,23-pentahydroxy-2,10,17,26-tetraoxaheptacyclo[14.11.1.01,13.03,12.06,11.018,27.020,25]octacosa-3(12),4,6(11),13,20,22,24-heptaen-15-one
Standard InChI InChI=1S/C30H24O12/c31-12-4-17(33)13-7-23-28(39-21(13)5-12)29-10-30(38,42-23)24(37)8-15(29)25-22(41-29)9-18(34)14-6-20(36)26(40-27(14)25)11-1-2-16(32)19(35)3-11/h1-5,8-9,20,23,26,28,31-36,38H,6-7,10H2/t20-,23-,26+,28-,29?,30-/m0/s1
Standard InChI Key XNGZKGIFXTWBFN-FVKXOKHWSA-N
Isomeric SMILES C1[C@@H]([C@H](OC2=C1C(=CC3=C2C4=CC(=O)[C@@]5(CC4(O3)[C@@H]6[C@@H](O5)CC7=C(C=C(C=C7O6)O)O)O)O)C8=CC(=C(C=C8)O)O)O
Canonical SMILES C1C(C(OC2=C1C(=CC3=C2C4=CC(=O)C5(CC4(O3)C6C(O5)CC7=C(C=C(C=C7O6)O)O)O)O)C8=CC(=C(C=C8)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Dehydrodicatechin A possesses the molecular formula C30H24O12\text{C}_{30}\text{H}_{24}\text{O}_{12} and a molecular weight of 576.5 g/mol . Its IUPAC name, (8S,9R,16S,18S,27S)9(3,4dihydroxyphenyl)5,8,16,21,23pentahydroxy2,10,17,26tetraoxaheptacyclo[14.11.1.01,13.03,12.06,11.018,27.020,25]octacosa3(12),4,6(11),13,20,22,24heptaen15one(8S,9R,16S,18S,27S)-9-(3,4-\text{dihydroxyphenyl})-5,8,16,21,23-\text{pentahydroxy}-2,10,17,26-\text{tetraoxaheptacyclo}[14.11.1.0^{1,13}.0^{3,12}.0^{6,11}.0^{18,27}.0^{20,25}]\text{octacosa}-3(12),4,6(11),13,20,22,24-\text{heptaen}-15-\text{one}, reflects its intricate polycyclic system . The structure features two flavan-3-ol units connected via C-C bonds between the C-6 and C-8 positions, creating a rigid scaffold stabilized by π-π interactions .

Table 1: Key Chemical Properties of Dehydrodicatechin A

PropertyValue/DescriptionSource
CAS Number36048-23-4
Molecular FormulaC30H24O12\text{C}_{30}\text{H}_{24}\text{O}_{12}
Molecular Weight576.5 g/mol
SolubilityDMSO, methanol, ethanol, acetone
Purity (HPLC)>98%
StabilityStable for ≥2 years at -20°C

The compound’s solubility profile enables its use in diverse experimental systems, while its stability under refrigerated conditions facilitates long-term storage . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the stereochemical arrangement of hydroxyl groups and interflavan connectivity, which critically influence its biological activity .

Synthesis and Production Methods

Dehydrodicatechin A is synthesized through oxidative coupling of monomeric catechins. Key methodologies include:

Enzymatic Oxidation

Peroxidase-mediated oxidation of (+)-catechin produces Dehydrodicatechin A as a major dimer, with the reaction following competitive inhibition kinetics (kI=6.4 μMk_I = 6.4\ \mu\text{M}) . This pathway mimics natural biosynthetic routes observed in plants and food systems, where enzymatic browning reactions generate complex polyphenols .

Chemical Oxidation

Silver oxide (Ag2O\text{Ag}_2\text{O}) in toluene/acetone mixtures induces oxidative coupling, yielding Dehydrodicatechin A alongside other oligomers . Alternative oxidants like potassium ferricyanide (K3[Fe(CN)6]\text{K}_3[\text{Fe(CN)}_6]) and phenyliodine diacetate (PIDA) have been employed, though with varying selectivity .

Table 2: Synthetic Routes to Dehydrodicatechin A

MethodConditionsKey Features
Peroxidase-mediatedAqueous buffer, pH 5–7Biomimetic, high stereoselectivity
Ag₂O oxidationToluene/acetone, 25–40°CScalable, requires inert atmosphere
PIDA oxidationDichloromethane, 0°C to RTRapid kinetics, mixed dimer products

The choice of method impacts yield and purity, with enzymatic routes favoring specific stereoisomers critical for biological activity .

Biological Activities and Mechanisms

Antioxidant Capacity

Dehydrodicatechin A exhibits potent radical scavenging activity, with an IC₅₀ value of 12.3 μM12.3\ \mu\text{M} against DPPH radicals . Its catechol moieties and conjugated π-system facilitate electron donation, neutralizing reactive oxygen species (ROS) implicated in chronic diseases .

Enzyme Inhibition

The compound competitively inhibits peroxidase (Ki=6.4 μMK_i = 6.4\ \mu\text{M}) and polyphenoloxidase (PPO), disrupting enzymatic browning in food systems . Structural analyses suggest that the dimer’s planar geometry obstructs substrate access to the enzyme active site .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns resolves Dehydrodicatechin A from monomeric catechins and other dimers, using acetonitrile/water gradients with 0.1% formic acid . Retention times typically range between 18–22 minutes under these conditions .

Tandem Mass Spectrometry (MS/MS)

Collision-induced dissociation (CID) experiments reveal characteristic fragmentation patterns:

  • Retro-Diels-Alder cleavage of the C-ring generates ions at m/zm/z 289 and 287 .

  • Interflavan bond rupture produces diagnostic ions at m/zm/z 451 and 125 .

These patterns distinguish Dehydrodicatechin A from B-type procyanidins, which exhibit divergent fragmentation due to alternative interflavan linkages .

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra provide detailed stereochemical information:

  • Downfield-shifted aromatic protons (δ 6.8–7.2 ppm) indicate hydroxyl substitution patterns .

  • Coupling constants (J=8.59.0 HzJ = 8.5–9.0\ \text{Hz}) between H-2 and H-3 confirm trans-configuration in the heterocyclic rings .

Applications and Future Directions

Food Science

As a natural PPO inhibitor, Dehydrodicatechin A extends the shelf life of fruits and beverages by preventing enzymatic browning . Its GRAS (Generally Recognized As Safe) status in model systems supports potential commercialization .

Pharmaceutical Development

Ongoing research explores its utility in:

  • Neuroprotection: Attenuation of β-amyloid aggregation in Alzheimer’s models .

  • Cardioprotection: Improvement of endothelial function via NO synthase activation .

Table 3: Emerging Applications of Dehydrodicatechin A

ApplicationMechanismCurrent Status
Food preservationPPO inhibition, antioxidant effectsPre-commercial trials
Cancer therapyROS induction, apoptosis activationIn vitro validation
Anti-inflammatoryNF-κB pathway modulationPreclinical studies

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